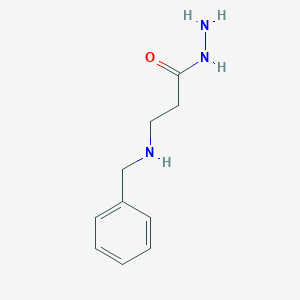![molecular formula C13H8F3NO3 B1385941 2-[3-(Trifluoromethoxy)phenyl]nicotinic acid CAS No. 1086380-02-0](/img/structure/B1385941.png)
2-[3-(Trifluoromethoxy)phenyl]nicotinic acid
Vue d'ensemble
Description
“2-[3-(Trifluoromethoxy)phenyl]nicotinic acid” is a chemical compound with the molecular formula C13H8F3NO3 . It is categorized under carboxylic acids . The compound has a molecular weight of 283.204 .
Molecular Structure Analysis
The molecular structure of “2-[3-(Trifluoromethoxy)phenyl]nicotinic acid” consists of a nicotinic acid moiety attached to a phenyl group with a trifluoromethoxy substituent . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“2-[3-(Trifluoromethoxy)phenyl]nicotinic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Agrochemical Industry
2-[3-(Trifluoromethoxy)phenyl]nicotinic acid: is utilized in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . These compounds are essential for the development of pesticides and herbicides, providing protection for crops against pests and diseases. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives.
Pharmaceutical Development
In the pharmaceutical sector, this compound serves as an intermediate in the creation of various drugs . Its derivatives have been incorporated into several pharmaceutical products that have received market approval, and many more are undergoing clinical trials. The trifluoromethyl group, in particular, is a common feature in molecules designed for therapeutic purposes due to its ability to modulate biological activity and improve metabolic stability.
Material Science
The compound finds applications in material science, particularly in the development of advanced battery technologies and safety materials . Its inclusion in the synthesis of new materials can lead to enhancements in the properties of these materials, such as increased durability or improved electrical conductivity.
Environmental Science
2-[3-(Trifluoromethoxy)phenyl]nicotinic acid: is also significant in environmental science research. It can be used as a precursor for compounds that are designed to break down harmful substances in the environment or to create materials that can capture and neutralize pollutants .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard or reference material in various chromatographic and spectrometric methods . It helps in the accurate identification and quantification of substances in complex mixtures, which is crucial for quality control and research.
Biochemistry
Lastly, in the field of biochemistry, 2-[3-(Trifluoromethoxy)phenyl]nicotinic acid is used in the study of enzyme-catalyzed reactions and biochemical pathways . It may act as an inhibitor or activator for certain enzymes, thus providing insights into the mechanisms of biological processes.
Orientations Futures
A paper titled “Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine” suggests that compounds with a similar structure to “2-[3-(Trifluoromethoxy)phenyl]nicotinic acid” are being investigated for their potential use in the treatment of migraines . This indicates that future research could explore the potential therapeutic applications of “2-[3-(Trifluoromethoxy)phenyl]nicotinic acid”.
Propriétés
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXMLSQKOJVMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651752 | |
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
CAS RN |
1086380-02-0 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)
![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)






![N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1385872.png)

![3-[(2-Chlorobenzyl)amino]propanamide](/img/structure/B1385875.png)
![Methyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385876.png)

![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)